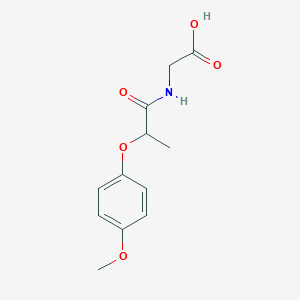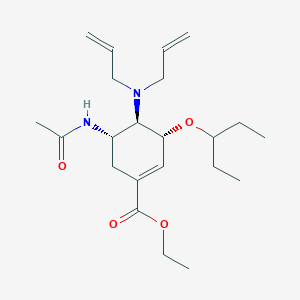
(3-(4-Bromobutoxy)propyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-Bromobutoxy)propyl)benzene: is an organic compound with the molecular formula C13H19BrO. It is a derivative of benzene, where a propyl group is substituted with a 4-bromobutoxy group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Bromobutoxy)propyl)benzene typically involves the reaction of 3-(propyl)benzene with 4-bromobutanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (3-(4-Bromobutoxy)propyl)benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol, reflux.
Oxidation: Potassium permanganate (KMnO4), water, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether, low temperature.
Major Products Formed:
Substitution: (3-(4-Hydroxybutoxy)propyl)benzene, (3-(4-Alkoxybutoxy)propyl)benzene.
Oxidation: (3-(4-Oxobutoxy)propyl)benzene.
Reduction: (3-(Butoxy)propyl)benzene.
Aplicaciones Científicas De Investigación
Chemistry: (3-(4-Bromobutoxy)propyl)benzene is used as a building block in the synthesis of more complex organic molecules. It is employed in the preparation of polymers, surfactants, and other specialty chemicals .
Biology: In biological research, this compound can be used as a linker or spacer in the design of bioactive molecules and drug conjugates. It helps in studying the structure-activity relationships of various bioactive compounds .
Medicine: The compound is explored for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical intermediates. It may also be used in the development of diagnostic agents .
Industry: In the industrial sector, this compound is utilized in the production of coatings, adhesives, and sealants. It is also used in the manufacture of electronic materials and specialty polymers .
Mecanismo De Acción
The mechanism of action of (3-(4-Bromobutoxy)propyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes, receptors, and nucleic acids, modulating their activity and function .
Comparación Con Compuestos Similares
- (3-(4-Chlorobutoxy)propyl)benzene
- (3-(4-Iodobutoxy)propyl)benzene
- (3-(4-Fluorobutoxy)propyl)benzene
Comparison:
- (3-(4-Bromobutoxy)propyl)benzene is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts.
- The bromine atom also imparts different electronic and steric properties, influencing the compound’s reactivity and interaction with other molecules .
Propiedades
Fórmula molecular |
C13H19BrO |
|---|---|
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
3-(4-bromobutoxy)propylbenzene |
InChI |
InChI=1S/C13H19BrO/c14-10-4-5-11-15-12-6-9-13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2 |
Clave InChI |
ZUDRXVVJNJHULP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCOCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)

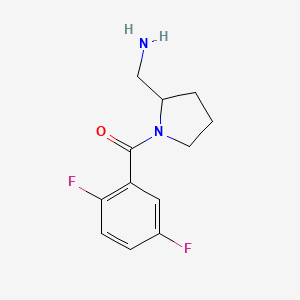
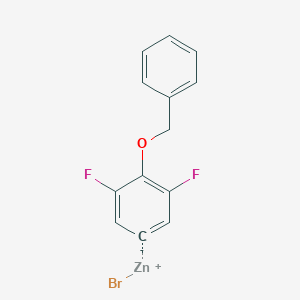
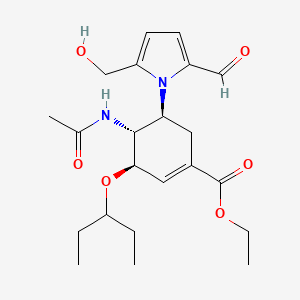
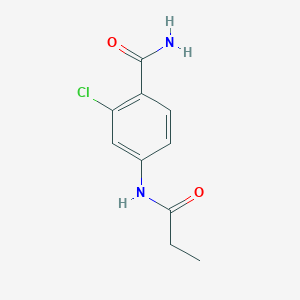
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
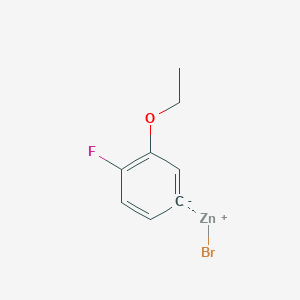
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
